molecular formula C20H16ClN3O3S B2622575 2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-75-3

2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2622575
M. Wt: 413.88
InChI Key: TTWXJXHJOXZEMI-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.

Starting Materials
2-chlorobenzoic acid, ethyl acetoacetate, o-phenylenediamine, sulfur, sodium nitrite, sodium sulfite, ammonium chloride, sodium hydroxide, acetic anhydride, acetonitrile, hydrochloric acid, sodium bicarbonate, wate

Reaction
Step 1: Synthesis of 2-chlorobenzonitrile by reacting 2-chlorobenzoic acid with thionyl chloride in the presence of sulfur., Step 2: Synthesis of 2-chloro-α-oxoester by reacting 2-chlorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide., Step 3: Synthesis of 2-amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile by reacting 2-chloro-α-oxoester with o-phenylenediamine in the presence of ammonium chloride and sodium hydroxide., Step 4: Synthesis of 2-amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide by reacting 2-amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile with sodium nitrite and sodium sulfite in the presence of acetic anhydride and acetonitrile., Step 5: Purification of the final product by washing with hydrochloric acid, sodium bicarbonate, and water.

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-2-24-16-10-6-4-8-13(16)18-19(28(24,25)26)17(14(11-22)20(23)27-18)12-7-3-5-9-15(12)21/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXJXHJOXZEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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